molecular formula C9H6N4O4 B12970565 2-Nitro-5-(1H-1,2,4-triazol-1-YL)benzoic acid

2-Nitro-5-(1H-1,2,4-triazol-1-YL)benzoic acid

Cat. No.: B12970565
M. Wt: 234.17 g/mol
InChI Key: NASZOURIRKKTJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-5-(1H-1,2,4-triazol-1-YL)benzoic acid is a compound that belongs to the class of nitrobenzoic acids It features a nitro group (-NO2) and a triazole ring attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-(1H-1,2,4-triazol-1-YL)benzoic acid typically involves the nitration of 5-(1H-1,2,4-triazol-1-yl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration reactors with precise temperature and concentration controls. The use of continuous flow reactors could enhance the efficiency and safety of the process by providing better control over reaction parameters and reducing the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-(1H-1,2,4-triazol-1-YL)benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.

    Oxidation: The benzoic acid moiety can be oxidized to form carboxylic acid derivatives under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Reduction: 2-Amino-5-(1H-1,2,4-triazol-1-YL)benzoic acid.

    Substitution: Various substituted triazole derivatives.

    Oxidation: Carboxylic acid derivatives of the benzoic acid moiety.

Scientific Research Applications

2-Nitro-5-(1H-1,2,4-triazol-1-YL)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, such as energetic materials or polymers with specific properties.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.

    Industrial Applications: Potential use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Nitro-5-(1H-1,2,4-triazol-1-YL)benzoic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors through binding interactions facilitated by the nitro and triazole groups. The nitro group can participate in redox reactions, while the triazole ring can form hydrogen bonds and π-π interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-5-(1H-1,2,4-triazol-1-YL)benzoic acid is unique due to the combination of a nitro group and a triazole ring on a benzoic acid core. This structure provides a balance of reactivity and stability, making it versatile for various applications in chemistry and materials science.

Properties

Molecular Formula

C9H6N4O4

Molecular Weight

234.17 g/mol

IUPAC Name

2-nitro-5-(1,2,4-triazol-1-yl)benzoic acid

InChI

InChI=1S/C9H6N4O4/c14-9(15)7-3-6(12-5-10-4-11-12)1-2-8(7)13(16)17/h1-5H,(H,14,15)

InChI Key

NASZOURIRKKTJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=NC=N2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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